molecular formula C15H14N4O2S2 B5246133 N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide

N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide

Cat. No.: B5246133
M. Wt: 346.4 g/mol
InChI Key: IHOZSXHHVCBSTN-UHFFFAOYSA-N
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Description

N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl group, a thioxo group, and a methanesulfonamide group, all connected through a triazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route includes the reaction of phenylhydrazine with carbon disulfide to form a phenylthiohydrazine derivative, which is then cyclized with formamide to produce the triazole core. Subsequent reactions introduce the methanesulfonamide group to the phenyl ring attached to the triazole.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

This compound has garnered attention in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide stands out due to its unique structure and potential applications. Similar compounds include other triazole derivatives and sulfonamide-based molecules. These compounds may share some biological activities but differ in their chemical properties and specific uses.

Properties

IUPAC Name

N-[4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-23(20,21)18-12-9-7-11(8-10-12)14-16-17-15(22)19(14)13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOZSXHHVCBSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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